The synthesis of NECA involves several steps starting from inosine. [] A key intermediate in the synthesis is 1-deoxy-1-(6-chloro-9H-purin-9-yl)-2′,3′-O-isopropylidene-β-D-ribofuranosyl chloride. [] This intermediate is reacted with ethylamine at low temperatures to introduce the N-ethyluronamide moiety. [] Subsequent reactions can introduce various substituents at the N6 position of the purine ring. []
NECA shares a similar core structure with adenosine, consisting of an adenine base linked to a ribose sugar moiety. [] The key structural difference lies in the modification at the 5′ position of the ribose, where an ethylcarboxamido group replaces the 5′-hydroxyl group of adenosine. [] Additionally, the 2′ and 3′ hydroxyl groups of the ribose are protected as an isopropylidene acetal. []
NECA primarily exerts its biological effects by acting as an agonist at adenosine receptors. [] It binds to these receptors, mimicking the actions of the endogenous ligand, adenosine. [] NECA displays varying affinities for different adenosine receptor subtypes (A1, A2A, A2B, A3), making it a valuable tool for investigating the specific roles of these subtypes. [, , , ]
Adenosine Receptor Characterization: NECA is widely used to investigate the distribution, function, and signaling pathways of different adenosine receptor subtypes (A1, A2A, A2B, A3) in various tissues and cell types. [, , , ] Its ability to activate multiple adenosine receptor subtypes with varying potencies allows researchers to dissect the specific roles of these subtypes in physiological and pathological conditions. [, , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2